molecular formula C19H16N4O2 B165005 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione CAS No. 139927-86-9

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione

Cat. No. B165005
M. Wt: 332.4 g/mol
InChI Key: GMANCBOGUXSDSL-UHFFFAOYSA-N
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Description

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C19H16N4O2 . It falls under the category of heterocyclic organic compounds .


Synthesis Analysis

The synthesis of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione and its derivatives has been reported in several studies . For instance, one study synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively . Another study reported the use of benzyl protection in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones .


Molecular Structure Analysis

The molecular structure of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is characterized by a molecular weight of 332.4 g/mol . The InChI string representation of its structure is InChI=1S/C19H16N4O2/c24-18-16-17 (20-13-22 (16)11-14-7-3-1-4-8-14)23 (19 (25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2, (H,21,24,25) . The compound has a topological polar surface area of 67.2 Ų and a complexity of 500 .


Physical And Chemical Properties Analysis

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione has a density of 1.3±0.1 g/cm³ and a molar refractivity of 95.6±0.5 cm³ . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The compound has an ACD/LogP value of 2.73 and an ACD/LogD (pH 7.4) value of 2.81 .

Scientific Research Applications

Inhibitory Activities and Drug Design

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione derivatives have been explored for their potent inhibitory activities, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds are characterized and evaluated for their moderate to good inhibitory activities against DPP-IV, with some compounds showing comparable activity to known controls such as Sitagliptin. The structure-activity relationship of these derivatives is discussed to understand their potential as therapeutic agents (Didunyemi Mo et al., 2015).

Dual PDE4/7 Inhibitors with Anti-inflammatory Activity

Novel butanehydrazide derivatives of purine-2,6-dione have been designed and synthesized as dual PDE4B and PDE7A isoenzyme inhibitors. These compounds exhibit potent inhibitory activities and have potential anti-inflammatory effects by significantly reducing proinflammatory cytokines in vivo. Docking studies highlight the critical role of specific substituents for their dual inhibitory properties (G. Chłoń-Rzepa et al., 2018).

Structural Studies and Molecular Interactions

The crystal structure and molecular interactions of 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione derivatives have been studied to understand their binding and functional mechanisms. For example, the crystal structure of theophylline monohydrate, a related compound, reveals the formation of infinite chains through hydrogen-bonded structures, providing insights into its molecular arrangements (Changquan Calvin Sun et al., 2002).

Biosensing and Diagnostic Applications

Xanthine, a structurally related compound to 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione, has been the focus of biosensing methods for its determination, relevant in food industries and clinical diagnosis for metabolic disorders. Immobilized xanthine oxidase (XOD) based biosensors have emerged as tools for the rapid and sensitive detection of xanthine, indicating their potential in diagnostic applications (C. Pundir & R. Devi, 2014).

properties

IUPAC Name

3,7-dibenzylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18-16-17(20-13-22(16)11-14-7-3-1-4-8-14)23(19(25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMANCBOGUXSDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325665
Record name 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione

CAS RN

139927-86-9
Record name 3,7-Dihydro-3,7-bis(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139927-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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